

Methyltetrazine-SS-NHS Ester: A Technical Guide to a Cleavable Bioorthogonal Linker

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyltetrazine-SS-NHS

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Introduction

In the rapidly advancing fields of bioconjugation and targeted therapeutics, the ability to link and subsequently release molecules of interest with high precision is paramount.

Methyltetrazine-SS-NHS ester has emerged as a powerful tool in this domain, offering a unique combination of bioorthogonal reactivity, amine-specific conjugation, and controlled cleavability. This technical guide provides an in-depth overview of the discovery, development, chemical properties, and applications of **Methyltetrazine-SS-NHS** ester, complete with experimental protocols and quantitative data to support its use in research and drug development.

Methyltetrazine-SS-NHS ester is a heterobifunctional linker composed of three key functional components: a methyltetrazine moiety, a disulfide bond (SS), and an N-hydroxysuccinimide (NHS) ester.^[1] This design allows for a two-step conjugation strategy. The NHS ester facilitates the covalent attachment of the linker to primary amines, such as those found on the surface of proteins (e.g., lysine residues).^{[2][3]} The methyltetrazine group enables a highly efficient and selective bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a strained alkene partner, most commonly a trans-cyclooctene (TCO) derivative.^{[1][3]} The strategically placed disulfide bond provides a cleavable linkage that can be selectively broken under reducing conditions, allowing for the release of the conjugated cargo.^[1]

Discovery and Development

The development of **Methyltetrazine-SS-NHS** ester is rooted in the broader field of bioorthogonal chemistry, which seeks to perform chemical reactions in complex biological environments without interfering with native biochemical processes. The iEDDA reaction between tetrazines and TCOs has been a cornerstone of this field due to its exceptionally fast reaction kinetics and high specificity.^[4]

The synthesis of various tetrazine derivatives has been a focus of chemical research to optimize their stability, reactivity, and functionality.^{[5][6]} The incorporation of an NHS ester provides a straightforward method for attaching the tetrazine moiety to biomolecules. Furthermore, the inclusion of a cleavable disulfide bond addresses the growing need for controlled release mechanisms in applications such as antibody-drug conjugates (ADCs).^[7] While a specific seminal paper detailing the first synthesis of **Methyltetrazine-SS-NHS** ester is not readily identifiable from the provided search results, its development represents a logical progression in the design of advanced bioconjugation reagents, combining established chemical functionalities to create a highly versatile tool.

Chemical Properties and Data

The key chemical and physical properties of **Methyltetrazine-SS-NHS** ester are summarized in the table below. This data is compiled from various commercial suppliers and provides a baseline for its use in experimental design.

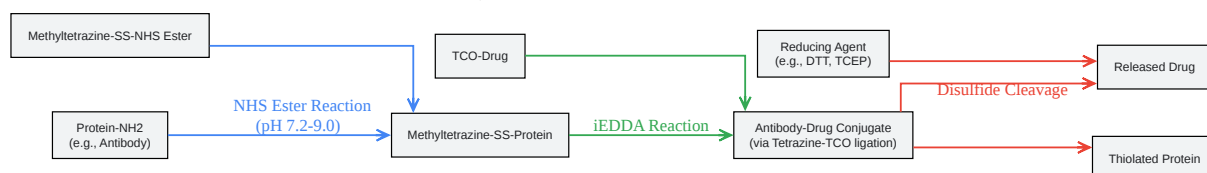
Property	Value
Chemical Formula	C20H22N6O5S2
Molecular Weight	490.56 g/mol
Appearance	Red solid
Purity	>95%
Solubility	Soluble in DCM, acetonitrile, DMF, and DMSO
Storage Conditions	-20°C

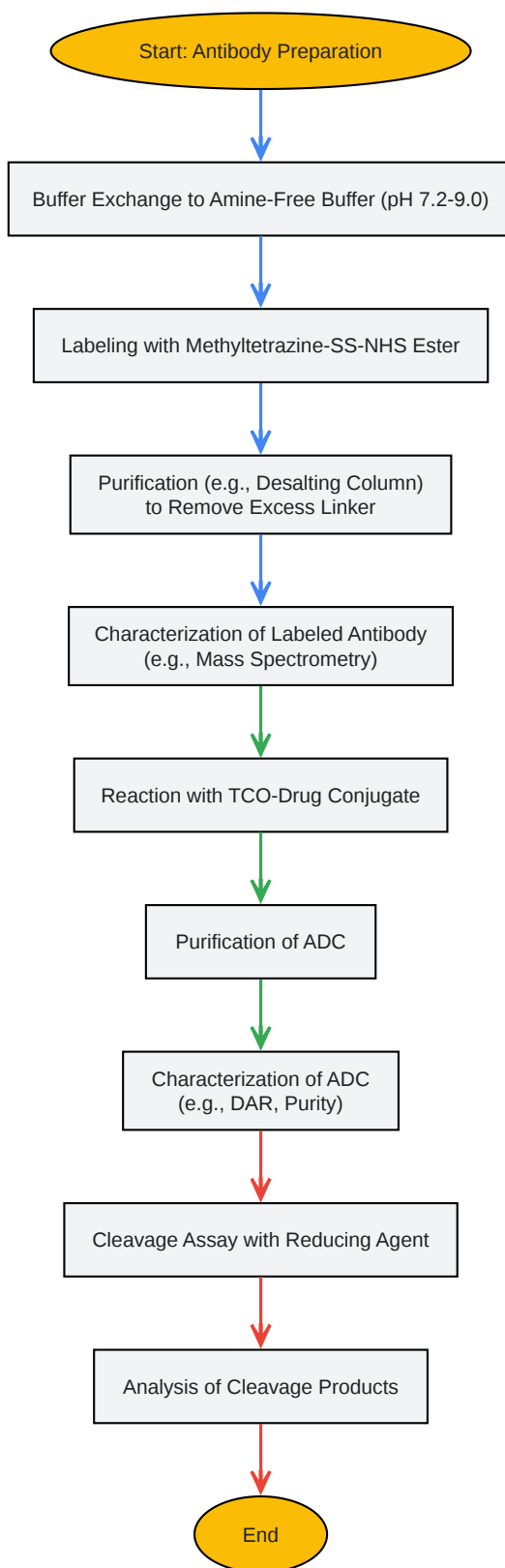
Signaling Pathways and Experimental Workflows

The utility of **Methyltetrazine-SS-NHS** ester lies in its ability to facilitate a sequence of well-defined chemical reactions. The following diagrams illustrate the key reaction pathways and a typical experimental workflow for its use in bioconjugation.

Reaction Pathway

The overall reaction scheme involves two primary steps: the initial labeling of a primary amine-containing molecule with the NHS ester, followed by the bioorthogonal ligation with a TCO-functionalized molecule. The final conjugate can then be cleaved at the disulfide bond.





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- To cite this document: BenchChem. [Methyltetrazine-SS-NHS Ester: A Technical Guide to a Cleavable Bioorthogonal Linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415797#methyltetrazine-ss-nhs-discovery-and-development]

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